molecular formula C15H26O B010098 (-)-Epicedrol CAS No. 19903-73-2

(-)-Epicedrol

Cat. No.: B010098
CAS No.: 19903-73-2
M. Wt: 222.37 g/mol
InChI Key: SVURIXNDRWRAFU-MIBAYGRRSA-N
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Description

(-)-Epicedrol is a naturally occurring sesquiterpene alcohol found in various essential oils It is known for its distinctive woody and earthy aroma This compound is a stereoisomer of cedrol, which is commonly found in the essential oils of coniferous trees

Scientific Research Applications

(-)-Epicedrol has a wide range of applications in scientific research:

    Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Studies have shown its potential as an antimicrobial and antifungal agent.

    Medicine: Research is ongoing to explore its anti-inflammatory and analgesic properties.

    Industry: It is utilized in the formulation of fragrances and flavors due to its pleasant aroma.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (-)-Epicedrol can be achieved through several methods. One common approach involves the cyclization of farnesyl pyrophosphate, a precursor in the biosynthesis of sesquiterpenes. This cyclization can be catalyzed by specific enzymes or chemical catalysts under controlled conditions. The reaction typically requires a temperature range of 25-50°C and a pH of 6-8.

Industrial Production Methods: Industrial production of this compound often involves the extraction from natural sources, such as essential oils of cedarwood. The extraction process includes steam distillation followed by purification steps like fractional distillation and crystallization. This method ensures the isolation of high-purity this compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions: (-)-Epicedrol undergoes several types of chemical reactions, including:

    Oxidation: It can be oxidized to form epicedrone using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction of this compound can yield dihydro-epicedrol using reducing agents such as lithium aluminum hydride.

    Substitution: It can participate in substitution reactions where the hydroxyl group is replaced by other functional groups, such as halides, using reagents like thionyl chloride.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium at room temperature.

    Reduction: Lithium aluminum hydride in anhydrous ether at 0-25°C.

    Substitution: Thionyl chloride in the presence of pyridine at 0-5°C.

Major Products Formed:

    Oxidation: Epicedrone

    Reduction: Dihydro-epicedrol

    Substitution: Halogenated derivatives of this compound

Mechanism of Action

The mechanism of action of (-)-Epicedrol involves its interaction with specific molecular targets. In antimicrobial applications, it disrupts the cell membrane integrity of microorganisms, leading to cell lysis. In anti-inflammatory applications, it inhibits the production of pro-inflammatory cytokines by modulating signaling pathways such as the nuclear factor-kappa B pathway.

Comparison with Similar Compounds

    Cedrol: A stereoisomer with similar aromatic properties but different biological activities.

    α-Cedrene: Another sesquiterpene with a similar structure but distinct applications in perfumery.

    β-Cedrene: Similar to α-Cedrene but with variations in its chemical reactivity and uses.

Uniqueness of (-)-Epicedrol: this compound is unique due to its specific stereochemistry, which imparts distinct biological activities and olfactory properties compared to its isomers and other related compounds. Its ability to serve as a versatile intermediate in organic synthesis further highlights its significance in scientific research and industrial applications.

Properties

IUPAC Name

(1S,2R,5S,7R,8S)-2,6,6,8-tetramethyltricyclo[5.3.1.01,5]undecan-8-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H26O/c1-10-5-6-11-13(2,3)12-9-15(10,11)8-7-14(12,4)16/h10-12,16H,5-9H2,1-4H3/t10-,11+,12-,14+,15+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVURIXNDRWRAFU-MIBAYGRRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2C13CCC(C(C3)C2(C)C)(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC[C@@H]2[C@]13CC[C@]([C@H](C3)C2(C)C)(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90425147
Record name (-)-Epicedrol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90425147
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19903-73-2
Record name epi-Cedrol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=19903-73-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (-)-Epicedrol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90425147
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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